molecular formula C9H11FN2O B1415488 5-amino-4-fluoro-N,2-dimethylbenzamide CAS No. 1862963-13-0

5-amino-4-fluoro-N,2-dimethylbenzamide

Cat. No. B1415488
CAS RN: 1862963-13-0
M. Wt: 182.19 g/mol
InChI Key: FVSGDQCUVZNJAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-fluoro-N,2-dimethylbenzamide is a chemical compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 . It is used for research purposes and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 5-amino-4-fluoro-N,2-dimethylbenzamide consists of a benzamide core with a fluorine atom at the 4-position, an amino group at the 5-position, and two methyl groups attached to the nitrogen atom .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their application in cancer chemotherapy. These compounds are clinically useful in palliating advanced cancer, especially in tumors of the breast and gastrointestinal tract. The development of prodrugs of 5-FU, like capecitabine, UFT, and S-1, has been a focus to improve efficacy and reduce toxicity. This highlights the role of fluorinated compounds in enhancing the therapeutic index of chemotherapeutic agents (Heidelberger & Ansfield, 1963; Malet-Martino & Martino, 2002).

Fluorination in Protein Design

In protein design, fluorination has been explored as a strategy to enhance protein stability against chemical and thermal denaturation. The incorporation of highly fluorinated analogs of hydrophobic amino acids aims to create proteins with novel properties, including extreme chemical inertness and thermal stability. This approach is considered effective for both soluble and membrane-bound proteins, retaining their structure and activity (Buer & Marsh, 2012).

Fluorinated Compounds in PET Imaging

Fluorinated compounds play a crucial role in positron emission tomography (PET) imaging for the diagnosis and management of diseases, including cancer. [18F]-fluoro-3′-deoxy-3′-L-fluorothymidine ([18F]FLT) has been developed as a tracer for cellular proliferation, providing a non-invasive tool to stage cancer and monitor responses to treatment. Despite its limitations compared to [18F]FDG, [18F]FLT demonstrates the significant potential of fluorinated compounds in enhancing diagnostic imaging techniques (Been et al., 2004).

properties

IUPAC Name

5-amino-4-fluoro-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-5-3-7(10)8(11)4-6(5)9(13)12-2/h3-4H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSGDQCUVZNJAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-fluoro-N,2-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.